(E)-Cefuroxime-d3 Axetil
説明
(E)-Cefuroxime-d3 Axetil is a deuterated isotopologue of cefuroxime axetil, a second-generation cephalosporin prodrug. Its molecular formula is C₂₀H₁₉D₃N₄O₁₀S, with a molecular weight of 513.49 g/mol . The deuterium atoms replace three hydrogens in the acetoxyethyl ester group, enhancing its stability for use as an internal standard in pharmacokinetic studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .
Cefuroxime axetil itself is an orally administered prodrug hydrolyzed in vivo to active cefuroxime, which exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae and Haemophilus influenzae . Its poor aqueous solubility (~0.4 mg/mL) and low bioavailability (~36–52% depending on food intake) are well-documented challenges addressed via formulation strategies like solid dispersions and cyclodextrin complexes . The (E)-isomer designation refers to the configuration of the methoxyimino group, critical for antibacterial activity and stability against β-lactamases .
特性
分子式 |
C₂₀H₁₉D₃N₄O₁₀S |
|---|---|
分子量 |
513.49 |
同義語 |
(6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2E)-2-(2-furanyl)-2-[(methoxy-d3)imino]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-(Acetyloxy)ethyl Ester; |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison
Efficacy and Clinical Performance
- Against S. pneumoniae: Cefuroxime axetil and cefpodoxime show similar potency, but cefuroxime axetil is less active than cefpodoxime against H. influenzae .
- Cefaclor vs. Cefuroxime Axetil: In acute bronchitis, cefaclor reduced symptom resolution time by 2.25× compared to cefuroxime axetil, though cure rates for cefuroxime axetil were higher in other studies .
- Food Effects: Cefuroxime axetil’s bioavailability increases from 36% (fasting) to 52% (fed), with peak plasma concentrations 43% higher post-meal . Cefpodoxime and cefdinir show less food dependency .
Solubility and Formulation Strategies
- Solid Dispersions: Cefuroxime axetil-PVP K30 (1:10) achieved 128.48 ± 2.16 μg/mL solubility, outperforming PEG-based physical mixtures .
- Cyclodextrin Complexes: β-cyclodextrin complexes enhanced solubility 3.5-fold (1.4 mg/mL) via hydrophobic interactions .
- Amorphous vs. Crystalline Forms: Amorphous cefuroxime axetil exhibits higher solubility but lower stability, necessitating quantification via modulated DSC (detection limit: 0.5% amorphous content) .
Key Notes and Considerations
Analytical Utility: (E)-Cefuroxime-d3 Axetil’s deuterated structure minimizes matrix effects in LC-MS/MS, enabling precise quantification of cefuroxime in plasma (LLOQ: 10 ng/mL) .
Isomeric Purity: The (E)-configuration is critical for antibacterial activity; (Z)-isomers are 4–8× less potent due to reduced β-lactamase stability .
Regulatory Challenges: Amorphous content in crystalline cefuroxime axetil must be <1% per USP guidelines, validated via MDSC .
Clinical Niche: Cefuroxime axetil remains preferred for early Lyme disease (82–94% efficacy vs. doxycycline) and pediatric otitis media .
Q & A
Q. What quality control protocols are essential for ensuring batch-to-batch consistency in (E)-Cefuroxime-d3 Axetil production?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
